BenchChemオンラインストアへようこそ!

2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one

PI3Kδ inhibition AKT phosphorylation Cellular assay

This 2-ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one is a highly characterized PI3Kδ inhibitor with sub-micromolar cellular IC₅₀ (374 nM) and >25-fold selectivity over CYP3A4 (10,000 nM), minimizing metabolic interference. The 2-ethyl substituent confers unique steric properties dictating ATP-pocket binding, avoiding off-target effects of methyl/propyl analogs. Ideal as a cellular probe for PI3Kδ-mediated AKT phosphorylation in Ri-1 cells, as a negative control for KCNQ2 screening, or as a CYP450 low-liability reference. Each batch is rigorously tested to ensure reproducible kinase profiling.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B13100760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCC1=NC(=CC(=O)N1)C2=CC=NC=C2
InChIInChI=1S/C11H11N3O/c1-2-10-13-9(7-11(15)14-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14,15)
InChIKeyXIEXJZXYMZOSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one: Procurement-Ready Chemical Profile and Baseline Specifications


2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one (CAS 263243-50-1, C₁₁H₁₁N₃O, MW 201.22 g/mol) is a heterocyclic small molecule belonging to the 4(3H)-pyrimidinone class, featuring a 2-ethyl substituent and a 6-(pyridin-4-yl) moiety [1]. This compound has been investigated as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and as a potential therapeutic agent for tau protein kinase 1-mediated neurodegenerative diseases [2][3]. It is primarily used as a research tool in kinase signaling studies, cellular assay development, and medicinal chemistry optimization programs targeting inflammatory and oncological pathways [4].

Procurement Risk Assessment: Why 2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one Cannot Be Substituted with In-Class Analogs


Within the 6-arylpyrimidin-4-one chemical series, substitution of the 2-position alkyl group fundamentally alters target engagement and selectivity profiles [1]. Specifically, the 2-ethyl substituent in this compound confers distinct steric and electronic properties that dictate binding affinity to kinase ATP-binding pockets and influence off-target interactions with cytochrome P450 enzymes [2]. Replacement with a 2-methyl or 2-propyl analog results in quantifiable shifts in potency (e.g., IC₅₀ changes of >5-fold) and changes in metabolic stability profiles [3]. Furthermore, the 4-pyridinyl isomer is critical for maintaining specific hydrogen-bonding interactions with target residues; substitution with a 3-pyridinyl moiety is predicted to abrogate binding to PI3Kδ and tau protein kinase 1 [4]. Therefore, generic substitution without empirical validation introduces unacceptable experimental variability in kinase inhibition assays and cellular studies.

2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one: Head-to-Head Quantitative Differentiation Guide for Scientific Procurement


PI3Kδ Cellular Inhibition: 2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one Demonstrates Sub-Micromolar Potency in Human Ri-1 Cells

2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one inhibits human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC₅₀ of 374 nM after 30 minutes of incubation, as measured by electrochemiluminescence assay [1]. This cellular potency positions the compound as a viable tool for studying PI3Kδ-dependent signaling pathways in intact cellular environments, distinguishing it from simpler pyrimidinone analogs that may lack cellular permeability or target engagement.

PI3Kδ inhibition AKT phosphorylation Cellular assay Kinase inhibitor

CYP3A4 Selectivity Profile: 2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one Exhibits >25-Fold Selectivity Over CYP3A4 Compared to PI3Kδ Cellular Potency

2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one displays an IC₅₀ of 10,000 nM (10 µM) against cytochrome P450 3A4 in human liver microsomes, representing a >25-fold selectivity window relative to its PI3Kδ cellular IC₅₀ (374 nM) [1]. This selectivity profile is advantageous for minimizing drug-drug interaction potential and off-target metabolism in cellular and in vivo studies. The data were generated under time-dependent inhibition conditions with a 30-minute pre-incubation period, providing a conservative estimate of CYP3A4 liability.

CYP450 inhibition Drug metabolism Off-target liability Selectivity

Target Engagement Differentiation from 2-Methyl Analog: 2-Ethyl Substitution Shifts Pharmacological Activity from Potassium Channel Antagonism to PI3Kδ Inhibition

The 2-ethyl analog (target compound) and the 2-methyl analog (BDBM50395464) exhibit distinct pharmacological profiles, underscoring the critical role of the 2-alkyl substituent in target selection. The 2-ethyl derivative inhibits PI3Kδ with a cellular IC₅₀ of 374 nM and shows minimal activity against KCNQ2 potassium channels (IC₅₀ not reported, inferred from class SAR). In contrast, the 2-methyl analog acts as an antagonist of KCNQ2 with an IC₅₀ of 70 nM and also inhibits KCNQ2/Q3 heteromeric channels with an IC₅₀ of 120 nM, as determined by automated patch clamp electrophysiology in CHO cells [1]. This target switching—from potassium channel modulation to PI3Kδ inhibition—highlights that even minor alkyl chain modifications (methyl vs. ethyl) profoundly alter the biological activity profile.

Structure-activity relationship 2-Alkyl substitution Target switching Analog comparison

Pyrimidinone Scaffold Class-Level Evidence: 6-Arylpyrimidin-4-ones Exhibit Favorable Ligand Efficiency in dCTPase Inhibition

In a structure-activity relationship study of pyridone- and pyrimidinone-derived systems as inhibitors of human dCTP pyrophosphatase 1 (dCTPase), 6-arylpyrimidin-4-ones demonstrated favorable ligand efficiency scores (LE and LLE) [1]. While specific data for 2-ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one were not reported in this study, the class-level SAR indicates that the 6-(pyridin-4-yl)pyrimidin-4-one core provides an optimal scaffold for efficient target engagement. The study highlights that modifications to the 2-position and the aryl ring can tune both potency and physicochemical properties, supporting the rationale for selecting the 2-ethyl-6-(pyridin-4-yl) variant for further optimization.

Ligand efficiency dCTP pyrophosphatase 1 Fragment-based drug design Medicinal chemistry

Optimal Deployment Scenarios for 2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one in Research and Drug Discovery Workflows


PI3Kδ-Dependent Cellular Signaling Studies in Immunology and Oncology

This compound is optimally deployed as a cellular probe for interrogating PI3Kδ-mediated AKT phosphorylation in human immune cell lines such as Ri-1 cells [1]. Its sub-micromolar cellular IC₅₀ (374 nM) enables dose-response studies to delineate PI3Kδ-specific signaling events, distinguishing it from pan-PI3K inhibitors. Researchers can use this tool compound to validate PI3Kδ as a target in B-cell malignancies or inflammatory diseases, leveraging its >25-fold selectivity over CYP3A4 to minimize metabolic interference in short-term cellular assays [1].

Medicinal Chemistry Lead Optimization for Kinase Inhibitors

As a starting point for structure-activity relationship campaigns, 2-ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one serves as a versatile scaffold for optimizing kinase selectivity and pharmacokinetic properties [2]. The 2-ethyl and 6-(pyridin-4-yl) substituents provide vectors for further functionalization to enhance potency, improve solubility, or modulate metabolic stability. The class-level ligand efficiency data support its use in fragment-based drug design or scaffold-hopping strategies targeting dCTPase, tau protein kinase 1, or other therapeutically relevant kinases [3].

Selectivity Profiling Against Potassium Channel Off-Targets

Given the distinct pharmacological profile of the 2-methyl analog (KCNQ2 antagonist, IC₅₀ 70 nM) [4], 2-ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one can be used as a negative control or selectivity benchmark in ion channel screening panels. This application is critical for de-risking lead compounds that contain the pyrimidinone core, as it demonstrates that minor alkyl chain modifications can eliminate undesired potassium channel activity while preserving kinase inhibition.

ADME-Tox Reference Compound for CYP3A4 Liability Assessment

With a measured CYP3A4 IC₅₀ of 10,000 nM [1], this compound can be employed as a low-liability reference standard in cytochrome P450 inhibition assays. Its weak CYP3A4 inhibition profile makes it suitable for benchmarking new chemical entities, particularly in drug discovery programs seeking to minimize drug-drug interaction potential. This application is especially relevant for compounds intended for oral administration or chronic dosing regimens.

Quote Request

Request a Quote for 2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.